ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-
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Overview
Description
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- is an organic compound with a complex structure that includes a chlorinated ethanone group and a hydroxy-methylthio substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- typically involves the chlorination of a precursor compound followed by further functionalization. One common method involves the use of halogenoacetic acids and aluminum chloride as a catalyst in a solvent-free environment at elevated temperatures (120-140°C) . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
Uniqueness
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- is unique due to the presence of both a hydroxy and a methylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
151792-80-2 |
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Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.679 |
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 |
InChI Key |
LTQNTDZQGHMTKY-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C=C1)C(=O)CCl)O |
Synonyms |
Ethanone, 2-chloro-1-[3-hydroxy-4-(methylthio)phenyl]- (9CI) |
Origin of Product |
United States |
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